

(1R,2R)-2-Fluorocyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

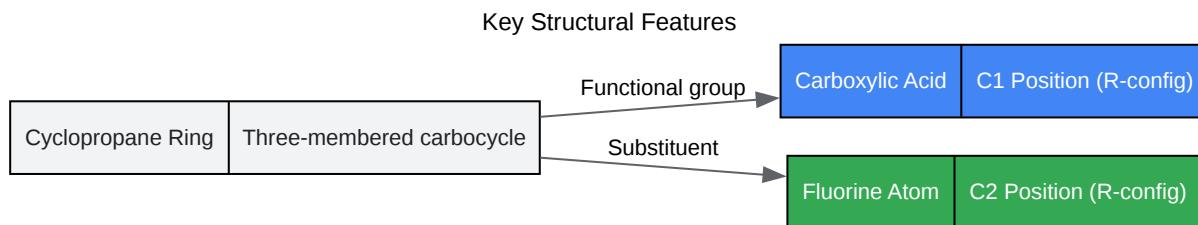
Compound Name:	(1R,2R)-2-Fluorocyclopropanecarboxylic acid
Cat. No.:	B170359

[Get Quote](#)

An In-depth Technical Guide to **(1R,2R)-2-Fluorocyclopropanecarboxylic Acid**

Abstract

(1R,2R)-2-Fluorocyclopropanecarboxylic acid (CAS No: 127199-13-7) is a chiral fluorinated building block of significant interest to the pharmaceutical and life sciences industries. The incorporation of a strained, rigid cyclopropane ring combined with the unique electronic properties of fluorine makes this molecule a valuable synthon for the development of novel therapeutics. Its specific stereochemistry is crucial for targeted biological activity, enhancing properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug development.


Core Chemical and Physical Properties

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is typically a solid or powder at room temperature.^[1] Its key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.

Property	Value	Reference
CAS Number	127199-13-7	[1] [2]
Molecular Formula	C ₄ H ₅ FO ₂	[2]
Molecular Weight	104.08 g/mol	[2] [3]
Appearance	Solid or powder	[1]
Melting Point	50 – 70 °C	[1]
Boiling Point	202.4 ± 33.0 °C at 760 mmHg	[1] [4]
Density	1.4 ± 0.1 g/cm ³	[1] [4]
Solubility	34 g/L in water at 25°C (calculated)	[1]
Flash Point	76.2 ± 25.4 °C	[1]
pKa	~3.8 (estimated for the carboxylic acid group)	[5]
Index of Refraction	1.438	[1]
Vapor Pressure	0.1 ± 0.8 mmHg at 25°C	[1]

Structure and Spectroscopic Data

The molecule's structure consists of a cyclopropane ring with a fluorine atom and a carboxylic acid group substituted on adjacent carbons, both in the trans configuration with (R) stereochemistry at each chiral center.

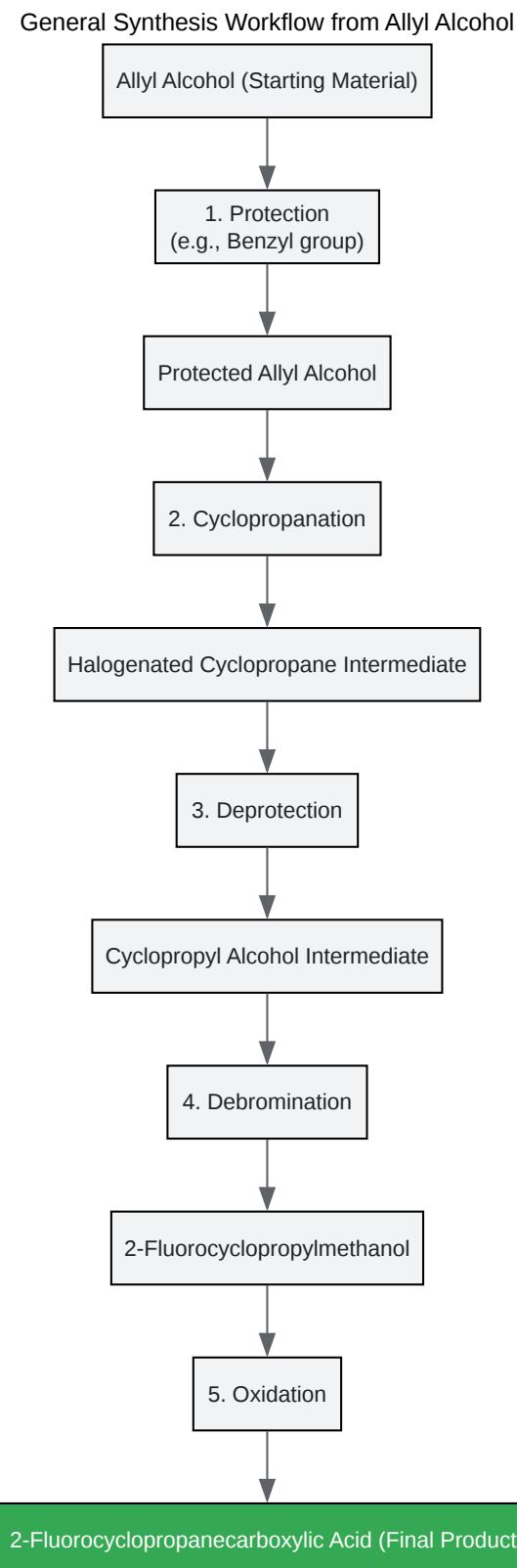
[Click to download full resolution via product page](#)

Caption: Logical diagram of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**'s key features.

Spectroscopic data is crucial for its characterization. While specific spectra for the (1R,2R) isomer are not widely published, data for related isomers and derivatives are available. For instance, ¹H NMR spectra for the (1S,2R) isomer have been documented.[6] Additionally, ¹³C NMR data for the methyl ester of (1R,2R)-2-fluorocyclopropane-1-carboxylic acid is available, and ¹⁹F NMR data has been reported for the general trans (anti) isomer.[7][8]

Synthesis and Reactivity

The synthesis of enantiomerically pure fluorinated cyclopropanes is a significant challenge in organic chemistry. Several strategies have been developed to produce these valuable intermediates.


Experimental Protocol: General Multi-Step Synthesis

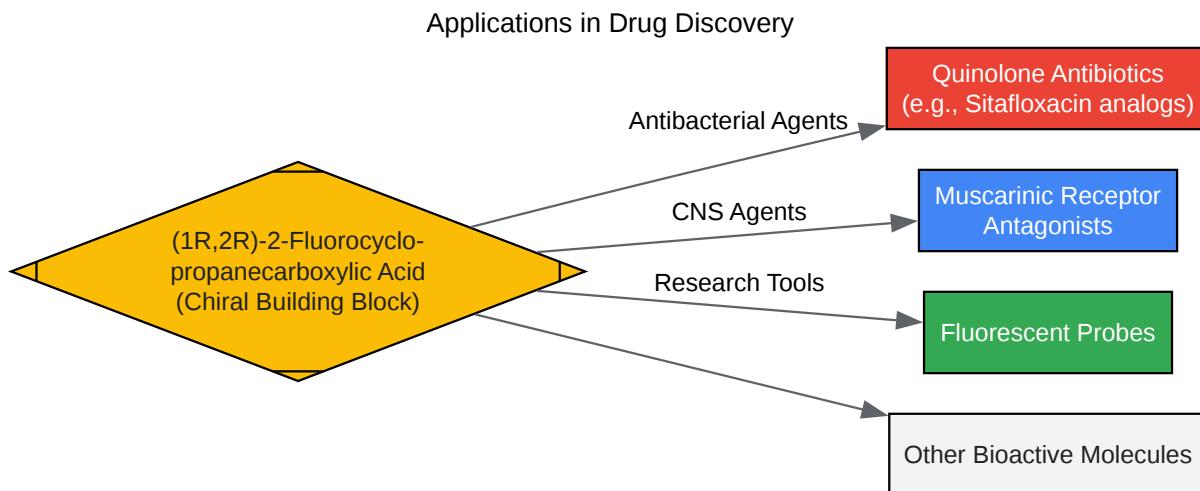
One documented approach involves a five-step synthesis starting from allyl alcohol.[9] This method provides a foundational pathway for producing the 2-fluorocyclopropane carboxylic acid core.

Methodology:

- Protection: The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether, to prevent interference in subsequent steps.
- Cyclopropanation: The protected allyl ether undergoes a cyclopropanation reaction. A common method involves using a fluorinated carbene source, such as dibromofluoromethane with a phase transfer catalyst.[9]
- Deprotection: The benzyl protecting group is removed to regenerate the free alcohol.
- Debromination/Functionalization: The resulting intermediate is treated with a reducing agent, like zinc powder, to remove bromine atoms introduced during cyclopropanation.[9]
- Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A mixture of acetone and water has been reported as an effective

solvent for this final step.[9]

[Click to download full resolution via product page](#)


Caption: A generalized five-step workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.^[9]

Other advanced methods, including rhodium-catalyzed asymmetric cyclopropanation, have been developed to achieve high stereoselectivity, which is critical for pharmaceutical applications.^{[10][11]}

Applications in Research and Drug Development

The unique structural and electronic properties of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** make it a highly sought-after building block in medicinal chemistry.^[12] Its primary application is as a key intermediate in the synthesis of complex, biologically active molecules.^[12]

- **Antimicrobial Agents:** Fluorinated cyclopropyl groups are a cornerstone of modern fluoroquinolone antibiotics. This moiety is crucial for the activity of drugs like Sitaflloxacin, where it enhances antibacterial potency and modulates pharmacokinetic properties.^{[13][14]} [\[15\]](#)
- **Muscarinic Receptor Antagonists:** The compound serves as a precursor for developing agents targeting muscarinic receptors, which are implicated in various central nervous system disorders.^[5] The rigid cyclopropane scaffold helps in optimizing receptor binding.^[5]
- **Fluorescent Probes:** The carboxylic acid handle allows for the straightforward attachment of fluorescent tags, enabling the creation of probes for detecting enzymatic activity and other biological processes.^[5]
- **General Drug Discovery:** The introduction of the fluorocyclopropane motif can improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, making it a valuable strategy in lead optimization.^{[16][17]}

[Click to download full resolution via product page](#)

Caption: The role of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** as a versatile starting point for various classes of functional molecules.

Safety and Handling

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant.

Hazard Class	GHS Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[1]
Eye Irritation	H319	Causes serious eye irritation	[1]
Respiratory Irritation	H335	May cause respiratory irritation	[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[1](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (1R,2R)-2-fluorocyclopropane-1-carboxylic Acid CAS 127199-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [[hsppharma.com](#)]
- 2. (1R,2R)-2-fluorocyclopropanecarboxylic acid | 127199-13-7 [[chemicalbook.com](#)]
- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 4. CAS#:167073-07-6 | Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2R)- | Chemsric [[chemsrc.com](#)]
- 5. chemshuttle.com [[chemshuttle.com](#)]
- 6. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [[m.chemicalbook.com](#)]
- 7. spectrabase.com [[spectrabase.com](#)]
- 8. dev.spectrabase.com [[dev.spectrabase.com](#)]
- 9. [finechemicals.com.cn](#) [[finechemicals.com.cn](#)]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]

- 12. (1S,2R)-2-Fluorocyclopropanecarboxylic acid [myskinrecipes.com]
- 13. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(1R,2R)-2-Fluorocyclopropanecarboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170359#1r-2r-2-fluorocyclopropanecarboxylic-acid-chemical-properties\]](https://www.benchchem.com/product/b170359#1r-2r-2-fluorocyclopropanecarboxylic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com